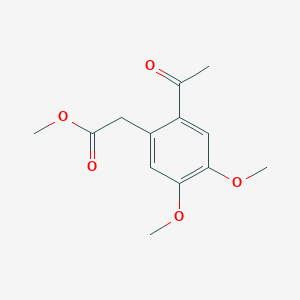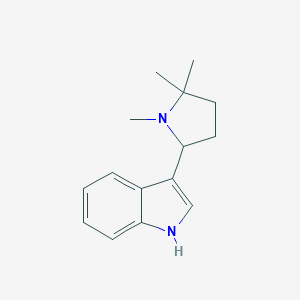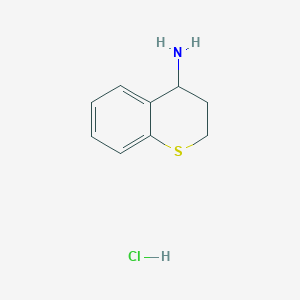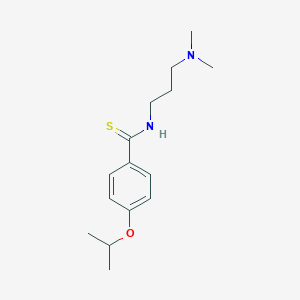
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- (BDAPT) is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of histone deacetylase (HDAC) enzymes, which are responsible for the removal of acetyl groups from histone proteins. HDAC inhibition has been shown to have therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The purpose of
Mecanismo De Acción
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- acts as a potent inhibitor of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. HDAC inhibition leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. This can result in the induction of cell cycle arrest, apoptosis, and inhibition of angiogenesis, all of which are important mechanisms in cancer treatment.
Efectos Bioquímicos Y Fisiológicos
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has been shown to have potent anticancer activity in preclinical studies. It has been shown to induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis in various cancer cell lines. Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- is its potent HDAC inhibitory activity, which makes it a useful tool for studying the role of HDAC enzymes in various biological processes. However, one limitation of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio-. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio-. Another area of interest is the evaluation of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the potential therapeutic applications of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- in neurodegenerative disorders and other diseases.
Métodos De Síntesis
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- can be synthesized using a multi-step process that involves the reaction of p-isopropoxythiophenol with 3-dimethylaminopropylamine, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has been extensively studied for its potential therapeutic applications in various diseases. HDAC inhibition has been shown to induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis, all of which are important mechanisms in cancer treatment. Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has been shown to be a potent inhibitor of HDAC enzymes, and has been evaluated in preclinical studies for its anticancer activity.
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has also been studied for its potential neuroprotective effects. HDAC inhibition has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has been shown to improve cognitive function in a mouse model of Alzheimer's disease, and has been suggested as a potential therapeutic agent for the treatment of this disorder.
Propiedades
Número CAS |
16531-46-7 |
|---|---|
Nombre del producto |
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- |
Fórmula molecular |
C15H24N2OS |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C15H24N2OS/c1-12(2)18-14-8-6-13(7-9-14)15(19)16-10-5-11-17(3)4/h6-9,12H,5,10-11H2,1-4H3,(H,16,19) |
Clave InChI |
BYOUTAKPVFWPMT-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)OC1=CC=C(C=C1)C(=NCCCN(C)C)S |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=S)NCCCN(C)C |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C(=S)NCCCN(C)C |
Otros números CAS |
16531-46-7 |
Sinónimos |
N-[3-(Dimethylamino)propyl]-p-isopropoxythiobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



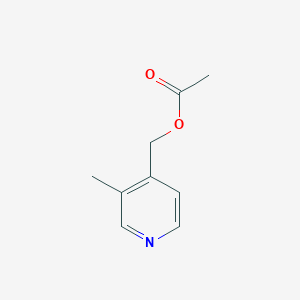

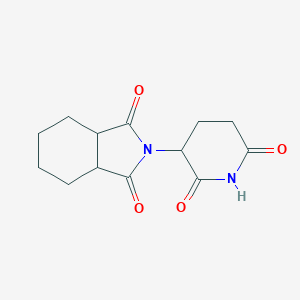
![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)
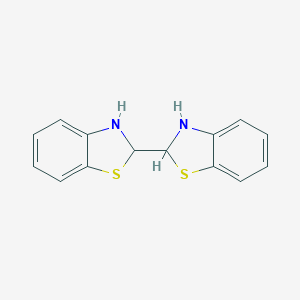
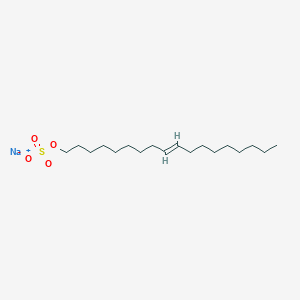
![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)
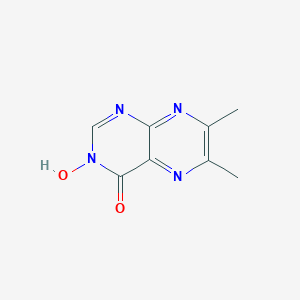
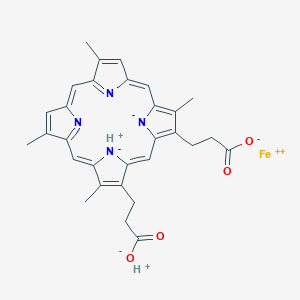

![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)
